Cas no 2137029-68-4 ((3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide)

(3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide structure
2137029-68-4 structure
Product name:(3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide
CAS No:2137029-68-4
MF:C11H17N5O
MW:235.285581350327
CID:6055687
PubChem ID:165482654

(3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide
    • 2137029-68-4
    • EN300-1131214
    • (3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
    • Inchi: 1S/C11H17N5O/c17-11(8-1-3-12-5-8)15-10-2-4-14-16(10)9-6-13-7-9/h2,4,8-9,12-13H,1,3,5-7H2,(H,15,17)/t8-/m1/s1
    • InChI Key: VEFWREFBDUIFMC-MRVPVSSYSA-N
    • SMILES: O=C([C@H]1CNCC1)NC1=CC=NN1C1CNC1

Computed Properties

  • Exact Mass: 235.14331018g/mol
  • Monoisotopic Mass: 235.14331018g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 71Ų

(3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1131214-0.25g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4 95%
0.25g
$1472.0 2023-10-26
Enamine
EN300-1131214-1g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4 95%
1g
$1599.0 2023-10-26
Enamine
EN300-1131214-10g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4 95%
10g
$6882.0 2023-10-26
Enamine
EN300-1131214-0.05g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4 95%
0.05g
$1344.0 2023-10-26
Enamine
EN300-1131214-1.0g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4
1g
$1599.0 2023-06-09
Enamine
EN300-1131214-0.5g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4 95%
0.5g
$1536.0 2023-10-26
Enamine
EN300-1131214-5.0g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4
5g
$4641.0 2023-06-09
Enamine
EN300-1131214-2.5g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4 95%
2.5g
$3136.0 2023-10-26
Enamine
EN300-1131214-5g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4 95%
5g
$4641.0 2023-10-26
Enamine
EN300-1131214-10.0g
(3R)-N-[1-(azetidin-3-yl)-1H-pyrazol-5-yl]pyrrolidine-3-carboxamide
2137029-68-4
10g
$6882.0 2023-06-09

Additional information on (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide

Introduction to (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide (CAS No. 2137029-68-4)

(3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 2137029-68-4, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide is characterized by its intricate arrangement of heterocyclic rings, which includes an azetidine ring, a pyrazole ring, and a pyrrolidine ring. These structural elements contribute to the compound's ability to interact with various biological targets, potentially making it a valuable candidate for therapeutic applications.

In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide molecule has shown potential in this regard, particularly due to its ability to inhibit key enzymes and receptors involved in disease progression.

One of the most compelling aspects of this compound is its stereochemical configuration. The (3R) configuration of the molecule is critical for its biological activity, as it allows for optimal binding to target proteins. This stereochemical specificity is often a key factor in the efficacy and selectivity of pharmaceutical agents.

Recent studies have demonstrated that (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide exhibits inhibitory effects on several enzymes that are implicated in cancer cell proliferation and survival. For instance, preliminary research suggests that this compound may interfere with the activity of kinases, which are essential for cell signaling pathways that drive tumor growth. These findings have opened up new avenues for further investigation into its potential as an anti-cancer therapeutic.

Beyond its anti-cancer properties, (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide has also shown promise in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and cardiovascular diseases. By targeting inflammatory pathways, this compound may help mitigate the symptoms associated with these conditions.

The development of (3R)-N-1-(azetidin-3-yl)-1H-pyrazol-5-ylpyrrolidine-3-carboxamide as a drug candidate is still in its early stages, but the preliminary findings are encouraging. Researchers are actively exploring synthetic routes to optimize the compound's pharmacokinetic properties, such as improving its solubility and bioavailability. Additionally, efforts are being made to assess its safety profile through preclinical studies.

The use of computational modeling and high-throughput screening techniques has accelerated the discovery process for compounds like (3R)-N-1-(azetidin-3-ylyl)-1H-pyrazol-yipyryl-idine-ylpyrrolidine-y/carboxamide. These methods allow researchers to predict the biological activity of molecules based on their structural features, thereby reducing the time and cost associated with traditional screening processes.

In conclusion, (3R)-N-N-(Azetidin-N-methyl)-(5H-Pyrrolo[2,N]-Pyrazolecarbonyl)amine represents a promising lead in pharmaceutical research with significant potential for therapeutic applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development. As research continues to uncover new insights into its mechanisms of action, this compound may play a crucial role in addressing some of the most challenging diseases faced by humanity.

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